1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one, also known as (2-methoxyanilino) 3-phenoxypropanoate, is a complex organic compound with the molecular formula . This compound features a methoxyphenyl group and a phenoxypropanoate moiety, contributing to its unique chemical properties and potential applications in various fields. Its structural intricacies allow for diverse interactions in biological systems, making it a candidate for further research in medicinal chemistry.
The compound can be synthesized through established chemical reactions involving 2-methoxyaniline and 3-phenoxypropanoic acid. The synthesis often requires specific reagents and conditions to ensure optimal yield and purity.
This compound falls under the category of organic compounds, specifically within the subcategories of phenolic compounds and amines. Its classification is significant for understanding its reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one typically involves the reaction between 2-methoxyaniline and 3-phenoxypropanoic acid. The process is commonly facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
The molecular structure of 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one can be represented by its canonical SMILES notation: COC1=CC=CC=C1NOC(=O)CCOC2=CC=CC=C2. The compound exhibits a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical behavior.
1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one participates in various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
The mechanism of action for 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one involves interactions at the molecular level that can affect biological pathways. While specific mechanisms are still under investigation, it is hypothesized that the compound may influence enzyme activity or receptor binding due to its structural properties.
The physical properties of 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one include:
Key chemical properties include:
Relevant analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are used to characterize these properties .
The applications of 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one span several scientific fields:
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3